PDE4B Enzyme Inhibition vs Rolipram
In a direct head-to-head enzymatic assay using the same experimental system, Pde4B-IN-3 (compound f4) demonstrated comparable PDE4B inhibitory potency to the positive control drug rolipram. The study reported IC50 values for Pde4B-IN-3 and rolipram as 0.94 ± 0.36 μM and 1.04 ± 0.28 μM, respectively [1]. This equivalence in primary target engagement establishes Pde4B-IN-3 as a potent PDE4B inhibitor within the same potency range as a well-characterized reference compound, while belonging to a distinct chemical class (quinoline-based) that may offer advantages in selectivity and physicochemical properties.
| Evidence Dimension | PDE4B enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.94 ± 0.36 μM |
| Comparator Or Baseline | Rolipram: 1.04 ± 0.28 μM |
| Quantified Difference | No statistically significant difference (IC50 values within overlapping error margins) |
| Conditions | In vitro PDE4B enzymatic assay; compounds tested in parallel under identical conditions |
Why This Matters
For procurement, this direct comparison validates that Pde4B-IN-3 is a potent PDE4B inhibitor equipotent to the reference standard rolipram, ensuring reliable target engagement in experimental systems.
- [1] Xing S, et al. Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. Eur J Med Chem. 2022 Aug 5;238:114497. View Source
